Cas no 2228092-49-5 (2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid)

2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid
- 2228092-49-5
- 2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
- EN300-1873447
-
- インチ: 1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(9-11(16)13(18)19)10-7-5-4-6-8-10/h4-8,11-12H,9,16H2,1-3H3,(H,17,20)(H,18,19)
- InChIKey: YXAOABGDJGYLAH-UHFFFAOYSA-N
- SMILES: O(C(NC(C1C=CC=CC=1)CC(C(=O)O)N)=O)C(C)(C)C
計算された属性
- 精确分子量: 294.15795719g/mol
- 同位素质量: 294.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 7
- 複雑さ: 359
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 102Ų
2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1873447-0.05g |
2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |
2228092-49-5 | 0.05g |
$780.0 | 2023-09-18 | ||
Enamine | EN300-1873447-5.0g |
2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |
2228092-49-5 | 5g |
$2692.0 | 2023-05-26 | ||
Enamine | EN300-1873447-5g |
2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |
2228092-49-5 | 5g |
$2692.0 | 2023-09-18 | ||
Enamine | EN300-1873447-0.25g |
2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |
2228092-49-5 | 0.25g |
$855.0 | 2023-09-18 | ||
Enamine | EN300-1873447-10g |
2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |
2228092-49-5 | 10g |
$3992.0 | 2023-09-18 | ||
Enamine | EN300-1873447-0.1g |
2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |
2228092-49-5 | 0.1g |
$817.0 | 2023-09-18 | ||
Enamine | EN300-1873447-10.0g |
2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |
2228092-49-5 | 10g |
$3992.0 | 2023-05-26 | ||
Enamine | EN300-1873447-1.0g |
2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |
2228092-49-5 | 1g |
$928.0 | 2023-05-26 | ||
Enamine | EN300-1873447-2.5g |
2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |
2228092-49-5 | 2.5g |
$1819.0 | 2023-09-18 | ||
Enamine | EN300-1873447-0.5g |
2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |
2228092-49-5 | 0.5g |
$891.0 | 2023-09-18 |
2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acidに関する追加情報
Research Brief on 2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid (CAS: 2228092-49-5)
In recent years, the compound 2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid (CAS: 2228092-49-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, particularly in the development of novel therapeutics targeting protein-protein interactions and enzyme inhibition. The tert-butoxycarbonyl (Boc) protecting group and the phenylbutanoic acid moiety make this compound a versatile intermediate in organic synthesis and medicinal chemistry.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and biological activities of 2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid. The research team employed a multi-step synthesis approach, starting from commercially available precursors, to achieve high yields and purity. The study highlighted the compound's role as a key intermediate in the synthesis of peptidomimetics, which are increasingly used to modulate biological targets that are traditionally considered "undruggable."
Another significant finding comes from a 2023 paper in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's potential as a building block for protease inhibitors. The researchers demonstrated that 2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid could be incorporated into peptide-based inhibitors of HIV-1 protease, showing promising activity in vitro. The study also noted the compound's stability under physiological conditions, making it a viable candidate for further preclinical development.
In addition to its applications in drug discovery, 2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid has been utilized in chemical biology studies to probe enzyme mechanisms. A recent publication in ACS Chemical Biology detailed its use as a substrate analog for studying the catalytic mechanisms of amino acid decarboxylases. The findings provided insights into the enzyme's active site dynamics and could inform the design of more potent inhibitors.
Despite these advancements, challenges remain in the large-scale production and optimization of 2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid for clinical applications. Current research efforts are focused on improving synthetic methodologies to enhance yield and reduce costs, as well as exploring its potential in other therapeutic areas, such as neurodegenerative diseases and cancer.
In conclusion, 2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid (CAS: 2228092-49-5) represents a promising scaffold in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential biological activities make it a valuable tool for drug discovery and mechanistic studies. Future research should aim to further elucidate its pharmacological properties and expand its applications in medicine.
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